N-(4-methylbenzyl)-4-nitrobenzenesulfonamide
CAS No.: 5523-88-6
Cat. No.: VC21323723
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5523-88-6 |
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Molecular Formula | C14H14N2O4S |
Molecular Weight | 306.34 g/mol |
IUPAC Name | N-[(4-methylphenyl)methyl]-4-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C14H14N2O4S/c1-11-2-4-12(5-3-11)10-15-21(19,20)14-8-6-13(7-9-14)16(17)18/h2-9,15H,10H2,1H3 |
Standard InChI Key | AYMQSUBRUMQHCD-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Properties
Structural Characteristics
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide is characterized by its molecular formula C₁₄H₁₄N₂O₄S and a molecular weight of 306.34 g/mol . The compound contains three key structural components: a 4-nitrobenzene ring connected via a sulfonamide group to a 4-methylbenzyl substituent. This arrangement creates a molecule with specific electronic distribution and reactivity patterns that influence its chemical behavior.
The sulfonamide functional group (SO₂NH) serves as a linking bridge between the aromatic systems, while the nitro group (NO₂) attached to one benzene ring and the methyl group on the other contribute to the compound's electronic properties and reactivity profile. The presence of these electron-withdrawing and electron-donating groups creates an electronic distribution that influences its reactivity in various chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of N-(4-methylbenzyl)-4-nitrobenzenesulfonamide are summarized in Table 1, which presents key parameters that define its behavior in different chemical environments.
Table 1: Physical and Chemical Properties of N-(4-methylbenzyl)-4-nitrobenzenesulfonamide
The compound exhibits limited water solubility (1.8 μg/mL at pH 7.4), which is consistent with its predominantly hydrophobic structure containing aromatic rings . The topological polar surface area of 100 Ų suggests moderate potential for hydrogen bonding and dipole-dipole interactions, which influences its solubility in various solvents and potential for intermolecular interactions .
Synthesis and Preparation
Synthetic Routes
The primary synthetic route for N-(4-methylbenzyl)-4-nitrobenzenesulfonamide involves the reaction between 4-nitrobenzenesulfonyl chloride and 4-methylbenzylamine. This nucleophilic substitution reaction represents the most direct and efficient approach to synthesizing this compound. The reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride.
The general reaction scheme can be represented as follows:
4-nitrobenzenesulfonyl chloride + 4-methylbenzylamine → N-(4-methylbenzyl)-4-nitrobenzenesulfonamide + HCl
This synthetic approach is advantageous due to its relatively straightforward procedure and the commercial availability of the starting materials.
Reaction Conditions and Optimization
The synthesis of N-(4-methylbenzyl)-4-nitrobenzenesulfonamide typically requires specific reaction conditions to achieve optimal yields and purity. The reaction is commonly conducted in the presence of a base, such as triethylamine, which serves to neutralize the hydrogen chloride formed during the reaction. This neutralization prevents the protonation of the unreacted amine, maintaining its nucleophilicity throughout the reaction process.
The choice of solvent is critical for this synthesis, with dichloromethane or chloroform being frequently employed due to their ability to dissolve both starting materials efficiently while remaining inert to the reaction conditions. The reaction is typically conducted at room temperature, though controlled cooling may be necessary during the addition of reagents to manage the exothermic nature of the reaction.
Temperature control, reagent addition rate, and reaction time are key parameters that can be optimized to improve yield and reduce the formation of side products. Typical reaction times range from 2 to 24 hours, depending on the specific conditions employed.
Purification Methods
After synthesis, N-(4-methylbenzyl)-4-nitrobenzenesulfonamide requires purification to remove unreacted starting materials, side products, and the base used in the reaction. Common purification methods include:
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Recrystallization from appropriate solvent systems, which exploits the differential solubility of the product and impurities at different temperatures.
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Column chromatography, typically employing silica gel as the stationary phase and a mixture of organic solvents as the mobile phase, allowing for the separation of the product from impurities based on their differential affinities for the stationary phase.
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Washing procedures, which may involve sequential washing with aqueous acid (to remove excess amine and base), aqueous base (to remove acidic impurities), and water (to remove water-soluble impurities).
The choice of purification method depends on the scale of the synthesis, the nature of the impurities present, and the required purity of the final product. For analytical or research-grade preparations, multiple purification steps may be employed to achieve the highest possible purity.
Chemical Reactivity
Types of Reactions
The presence of multiple functional groups in N-(4-methylbenzyl)-4-nitrobenzenesulfonamide allows it to participate in various chemical transformations. The major reaction types include:
Reduction Reactions
The nitro group in the compound can undergo reduction to form an amino group. This transformation significantly alters the electronic properties of the molecule and can serve as a key step in the synthesis of more complex derivatives. The reduction can be accomplished using various reducing agents, with hydrogen gas in the presence of a palladium catalyst being one of the most common approaches.
Substitution Reactions
Reaction Type | Common Reagents | Typical Conditions | Reference |
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Reduction | H₂/Pd-C, SnCl₂ | Ethanol, room temperature to 60°C | |
N-Alkylation | Alkyl halides, NaH, K₂CO₃ | DMF, 0°C to room temperature | |
Oxidation | KMnO₄, CrO₃ | Aqueous conditions, elevated temperatures | |
Nucleophilic Substitution | Amines, thiols, NaOH | Various solvents, room temperature to reflux |
The selection of specific reagents and conditions depends on the desired transformation, the scale of the reaction, and considerations related to selectivity and yield.
Reaction Products
The major products formed from the reactions of N-(4-methylbenzyl)-4-nitrobenzenesulfonamide include:
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Reduction Products: N-(4-methylbenzyl)-4-aminobenzenesulfonamide, formed by the reduction of the nitro group. This product retains the sulfonamide linkage but features an amino group with significantly different electronic properties compared to the nitro group.
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N-Alkylation Products: N-alkylated derivatives such as N-alkyl-N-(4-methylbenzyl)-4-nitrobenzenesulfonamides, formed by alkylation of the sulfonamide nitrogen. These products introduce additional structural diversity and modify the reactivity of the nitrogen atom.
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Oxidation Products: N-(4-carboxybenzyl)-4-nitrobenzenesulfonamide, resulting from the oxidation of the methyl group to a carboxylic acid. This transformation introduces additional functional groups that can participate in further reactions, such as esterification or amide formation.
The formation of these products expands the chemical space accessible from N-(4-methylbenzyl)-4-nitrobenzenesulfonamide, enhancing its utility as a building block in organic synthesis.
Applications and Research Significance
Role as a Chemical Intermediate
N-(4-methylbenzyl)-4-nitrobenzenesulfonamide serves as a versatile building block in the synthesis of more complex organic molecules. Its utility as a synthetic intermediate stems from:
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The presence of multiple functional groups that can be selectively modified
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The sulfonamide linkage, which provides a stable yet reactive connection between aromatic systems
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The potential for introducing additional functionality through the reactions discussed previously
This compound can be employed in the preparation of sulfonamide-based ligands for coordination chemistry and catalysis, contributing to the development of new catalytic systems for organic transformations.
Industrial Applications
Beyond its uses in research and medicinal chemistry, N-(4-methylbenzyl)-4-nitrobenzenesulfonamide has potential applications in industrial contexts:
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Development of new materials with specific properties, such as polymers and resins
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Production of dyes and pigments, leveraging the chromophoric properties of the nitrobenzene moiety
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Use as a protecting group in multi-step organic synthesis
These applications highlight the versatility of this compound beyond its role as a synthetic intermediate in laboratory settings.
Comparative Analysis
Structural Analogs
Several compounds share structural similarities with N-(4-methylbenzyl)-4-nitrobenzenesulfonamide, each with distinct properties. Table 3 presents a comparison of these structural analogs.
Table 3: Comparison of N-(4-methylbenzyl)-4-nitrobenzenesulfonamide with Structural Analogs
These structural analogs differ in their electron distribution, reactivity, and physical properties, illustrating how subtle structural changes can significantly impact the chemical behavior of sulfonamide compounds.
Reactivity Differences
The reactivity of N-(4-methylbenzyl)-4-nitrobenzenesulfonamide compared to its structural analogs is influenced by several factors:
These reactivity differences highlight the structure-reactivity relationships in this class of compounds and underscore the importance of understanding these relationships in designing synthetic routes and applications.
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